5-Amino-2-methoxypyridine

Medicinal Chemistry Synthetic Yield Building Block

Choose this regioisomer for reliable, high-yield (92%) PI3Kα inhibitor synthesis (e.g., NIBR17) and CNS OX2 antagonist development (e.g., EMPA). Its 85-90°C boiling point (1 mmHg) ensures efficient vacuum distillation for scalable process chemistry. Avoid synthetic failure caused by isomer substitution; this specific aminopyridine substitution pattern is validated for reproducible results.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 6628-77-9
Cat. No. B105479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methoxypyridine
CAS6628-77-9
Synonyms(2-Methoxypyridin-5-yl)amine;  2-Methoxy-5-aminopyridine;  3-Amino-6-methoxypyridine;  6-Methoxy-3-aminopyridine;  6-Methoxy-3-pyridinamine;  6-Methoxy-3-pyridinylamine;  NSC 59708
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)N
InChIInChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
InChIKeyUUVDJIWRSIJEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-pyridinylamine (CAS: 6628-77-9) Product Baseline Overview


6-Methoxy-3-pyridinylamine (CAS: 6628-77-9), also known as 5-Amino-2-methoxypyridine, is a heterocyclic aromatic amine featuring a pyridine ring substituted with a methoxy group and an amino group [1]. It is a dark red oil with a molecular weight of 124.14 g/mol and a melting point between 29-31 °C [2]. As a versatile building block in medicinal chemistry, this compound is primarily utilized as a reagent in the synthesis of kinase inhibitors, notably for the PI3K pathway, and for constructing CNS-targeting drug candidates .

Why 6-Methoxy-3-pyridinylamine Cannot Be Simply Substituted with Other Aminopyridines


The term 'aminopyridine' encompasses a family of isomers with identical molecular formulas but distinct substitution patterns on the pyridine ring. The precise placement of the amino and methoxy functional groups on the heteroaromatic core dictates the molecule's electronic properties, reactivity, and binding interactions with biological targets [1]. For example, changing the position of the amino group from the 3-position (as in 6-Methoxy-3-pyridinylamine) to the 2-position yields a different regioisomer (2-Amino-6-methoxypyridine, CAS: 17920-35-3) which exhibits altered physical properties, such as a significantly higher boiling point (229.5 °C vs. 85-90 °C) [2]. Therefore, substituting 6-Methoxy-3-pyridinylamine with a generic aminopyridine or a close structural analog without experimental validation introduces a high risk of synthetic failure and altered biological activity, compromising the integrity and reproducibility of the research.

Quantitative Differentiation Evidence for 6-Methoxy-3-pyridinylamine


Reaction Yield Superiority in Medicinal Chemistry Syntheses

In the synthesis of novel thienopyrimidines for PI3K inhibition, 6-Methoxy-3-pyridinylamine is a key reagent. The use of this specific regioisomer leads to a high yield of the desired intermediate. The isolated product was obtained with a purity of 97.63% by HPLC and a yield of 92.03% [1]. This demonstrates the compound's reliable and efficient performance in a complex multi-step synthesis, which is critical for cost-effective and scalable research.

Medicinal Chemistry Synthetic Yield Building Block

Verified Utility in High-Potency PI3Kα Inhibitor Synthesis

6-Methoxy-3-pyridinylamine is a crucial precursor for the synthesis of advanced inhibitors targeting the PI3Kα kinase, a clinically relevant oncology target. Its incorporation into the core structure of NIBR17 results in a potent molecule with an IC50 value of <0.002 µM against PI3Kα [1]. This extreme potency is enabled by the precise geometry and electronic characteristics of the pyridine ring provided by this specific building block.

Oncology Kinase Inhibition PI3K IC50

Differentiated Physical State and Lower Boiling Point Versus a Close Analog

A direct comparison with the regioisomer 2-Amino-6-methoxypyridine (CAS: 17920-35-3) reveals significant physical differences impacting handling and purification. 6-Methoxy-3-pyridinylamine is a dark red liquid/oil at room temperature with a boiling point of 85-90 °C at 1 mmHg [1]. In contrast, its 2-amino analog is also a liquid but has a much higher atmospheric boiling point of 229.5 °C [2]. The lower boiling point of 6-Methoxy-3-pyridinylamine facilitates purification by distillation under reduced pressure, a critical advantage in process development.

Process Chemistry Purification Physical Properties

Published Application in CNS Drug Development Programs

This specific aminopyridine is not just a generic intermediate; it has a proven track record in specific, high-profile medicinal chemistry campaigns. It is documented as a reagent for synthesizing EMPA (E521550), a novel, high-affinity, selective antagonist for the orexin OX2 receptor [1], a target implicated in sleep disorders and addiction. This demonstrates the compound's utility in generating tool compounds and potential drug candidates for challenging CNS targets.

Neuroscience CNS Drug Discovery GPCR

Optimal Application Scenarios for 6-Methoxy-3-pyridinylamine (CAS: 6628-77-9)


Synthesis of Novel PI3K/mTOR Kinase Inhibitors for Oncology

This is the primary application scenario supported by the strongest evidence. 6-Methoxy-3-pyridinylamine is a well-precedented starting material for generating potent PI3Kα inhibitors, as demonstrated by its use in creating NIBR17 (IC50 < 0.002 µM) [1]. Its reliable reactivity leads to high yields (92%) of key intermediates, making it ideal for medicinal chemistry teams focused on synthesizing and optimizing libraries of ATP-competitive kinase inhibitors for cancer research.

Development of Orexin OX2 Receptor Antagonists for Neuroscience

Researchers exploring targets for sleep-wake regulation or addiction should consider this compound. Its established role in the synthesis of the selective OX2 receptor antagonist EMPA (E521550) [2] validates its utility in building molecules capable of crossing the blood-brain barrier and engaging CNS GPCRs. This provides a clear path for generating new chemical entities in this area.

Process Chemistry and Scale-up of Key Intermediates

The distinct physical properties of 6-Methoxy-3-pyridinylamine, particularly its relatively low boiling point (85-90 °C at 1 mmHg) [3] compared to its close regioisomers, make it the preferred choice for process chemists. This facilitates efficient purification by vacuum distillation, a critical factor when scaling up the synthesis of valuable intermediates or API precursors.

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